4-Isobutoxy-N-(3-methylbenzyl)aniline
Overview
Description
Preparation Methods
The synthesis of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves several steps. Typically, the preparation starts with the reaction of 4-isobutoxyaniline with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Isobutoxy-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
4-Isobutoxy-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and experiments to study protein interactions, modifications, and functions. Additionally, it is used in medicinal chemistry research to explore potential therapeutic targets and drug development .
Mechanism of Action
The mechanism of action of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and experimental context .
Comparison with Similar Compounds
4-Isobutoxy-N-(3-methylbenzyl)aniline can be compared with other similar compounds, such as:
4-Isobutoxyaniline: This compound lacks the 3-methylbenzyl group and has different chemical properties and reactivity.
N-(3-methylbenzyl)aniline: This compound lacks the isobutoxy group and exhibits different chemical behavior and applications.
4-Isobutoxy-N-(benzyl)aniline: This compound has a benzyl group instead of a 3-methylbenzyl group, leading to variations in its chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPKOMYGJQKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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